2-甲基-N-(3-(2-氧代吡咯烷-1-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

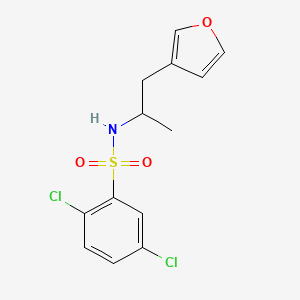

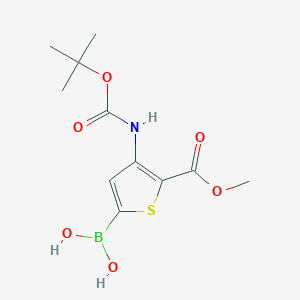

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of similar compounds involves several steps . The process starts with the protection of Pyrrolidine, followed by the activation of Phenylacetic acid. Then, a coupling reaction takes place, followed by deprotection and oxidation. Finally, the product is purified .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring linked to a pyrrolidine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include protection, activation, coupling, deprotection, oxidation, and purification . Each step involves specific reactants and conditions .Physical And Chemical Properties Analysis

The empirical formula of a similar compound is C20H22N2O5, and its molecular weight is 370.40 .科学研究应用

HDAC抑制剂的发现和开发

相关化合物的一个关键应用是在组蛋白脱乙酰酶(HDAC)抑制剂的开发中,例如MGCD0103,一种旨在选择性抑制HDAC 1-3和11的化合物。这种选择性抑制对于阻断癌细胞增殖和诱导细胞凋亡至关重要,在体内表现出显着的抗肿瘤活性。MGCD0103的开发突显了类似苯甲酰胺衍生物在癌症治疗中的潜力(Zhou et al., 2008)。

癌症治疗的进展

对苯甲酰胺衍生物的进一步研究导致了具有有效抗癌活性的化合物的发现和合成。例如,一系列取代的苯甲酰胺针对多种癌细胞系进行了评估,显示出中等至优异的抗癌活性,强调了这些化合物在肿瘤学中的治疗潜力(Ravinaik et al., 2021)。

神经学研究

2-甲基-N-(3-(2-氧代吡咯烷-1-基)苯基)苯甲酰胺等化合物也在神经学研究中得到应用。例如,已经研究了相关苯甲酰胺的合成和抗精神病活性,确定了对大鼠刻板行为具有有效抑制作用的化合物,这对于抗精神病药物的开发具有重要意义(Iwanami et al., 1981)。

化学合成和材料科学

在材料科学中,由相关单体合成的超支化芳族聚酰胺证明了这些化合物在创造具有特定性质的新型材料中的实用性,例如在各种溶剂中的溶解性和高热稳定性(Yang et al., 1999)。

药理学表征

相关化合物的药理学表征,例如PF-04455242,一种新型κ-阿片受体拮抗剂,展示了苯甲酰胺衍生物在解决神经系统疾病、抑郁症和成瘾中的作用,为治疗干预提供了新的途径(Grimwood et al., 2011)。

作用机制

未来方向

The future directions in the study of such compounds could involve further exploration of their therapeutic potential, especially in the management of type 2 diabetes . Additionally, increasing the selectivity toward sigma-1 receptor by the structural variation of the pyracetam pharmacophore could be another area of interest .

属性

IUPAC Name |

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13-6-2-3-9-16(13)18(22)19-14-7-4-8-15(12-14)20-11-5-10-17(20)21/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKJWLCRZUUKCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2654955.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B2654958.png)

![6-Cyano-N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2654959.png)

![4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2654961.png)

![Methyl 4-[5-acetyl-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B2654966.png)

![Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2654967.png)

![5-(3-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2654970.png)